molecular formula C8H8FNO2 B172736 Ethyl 2-fluoronicotinate CAS No. 113898-56-9

Ethyl 2-fluoronicotinate

Cat. No.: B172736
CAS No.: 113898-56-9
M. Wt: 169.15 g/mol
InChI Key: AKVVBYDLMJMJRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoronicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2-fluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoronicotinic acid and ethanol in the presence of aqueous acid or base.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted nicotinates.

    Hydrolysis: 2-fluoronicotinic acid and ethanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Ethyl 2-fluoronicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoronicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. Additionally, the compound’s fluorine atom can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

Ethyl 2-fluoronicotinate can be compared with other nicotinic acid esters such as:

    Ethyl nicotinate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

    2-fluoronicotinic acid: The parent acid form, which has different solubility and reactivity compared to the ester derivative.

The presence of the fluorine atom in this compound makes it unique, as it can participate in specific interactions that are not possible with non-fluorinated analogs .

Properties

IUPAC Name

ethyl 2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVVBYDLMJMJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558614
Record name Ethyl 2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113898-56-9
Record name Ethyl 2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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